molecular formula C15H21N3 B1283814 3-Tert-butyl-1-(2,4-dimethylphenyl)-1H-pyrazol-5-amine CAS No. 926244-63-5

3-Tert-butyl-1-(2,4-dimethylphenyl)-1H-pyrazol-5-amine

Cat. No. B1283814
Key on ui cas rn: 926244-63-5
M. Wt: 243.35 g/mol
InChI Key: OAWVYLVXYFMRJE-UHFFFAOYSA-N
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Patent
US09320739B2

Procedure details

To a heated solution of 2,4-dimethylphenylhydrazine hydrochloride (1.38 g, 8 mmol) in EtOH/water/1M NaOH (20 mL/12 mL/8 mL) at 50° C., 4,4-dimethyl-3-oxopentanenitrile (1.0 g, 8 mmol) was added and the reaction heated until finished by LC-MS. The solution was partitioned between EtOAc and water, and extracted twice. The extracts were washed with brine, dried with magnesium sulfate, filtered, and concentrated. Purification using silica gel chromatography eluting with an EtOAC/hexane gradient (5-20%) gave 3-tert-butyl-1-(2,4-dimethylphenyl)-1H-pyrazol-5-amine (700 mg, 36% yield). 1H NMR (300 MHz, DMSO d6) δ 1.09 (s, 9H), 1.98 (s, 3H), 2.32 (s, 3H), 4.76 (s, 2H), 5.26 (s, 1H), 7.11 (m, 3H). LC-MS (ESI) m/z 244 (M+H)+.
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
EtOH water
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][C:3]1[CH:8]=[C:7]([CH3:9])[CH:6]=[CH:5][C:4]=1[NH:10][NH2:11].[CH3:12][C:13]([CH3:20])([CH3:19])[C:14](=O)[CH2:15][C:16]#[N:17]>CCO.O>[C:13]([C:14]1[CH:15]=[C:16]([NH2:17])[N:10]([C:4]2[CH:5]=[CH:6][C:7]([CH3:9])=[CH:8][C:3]=2[CH3:2])[N:11]=1)([CH3:20])([CH3:19])[CH3:12] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
1.38 g
Type
reactant
Smiles
Cl.CC1=C(C=CC(=C1)C)NN
Name
Quantity
1 g
Type
reactant
Smiles
CC(C(CC#N)=O)(C)C
Name
EtOH water
Quantity
20 mL
Type
solvent
Smiles
CCO.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction heated
CUSTOM
Type
CUSTOM
Details
The solution was partitioned between EtOAc and water
EXTRACTION
Type
EXTRACTION
Details
extracted twice
WASH
Type
WASH
Details
The extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
eluting with an EtOAC/hexane gradient (5-20%)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=NN(C(=C1)N)C1=C(C=C(C=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 700 mg
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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